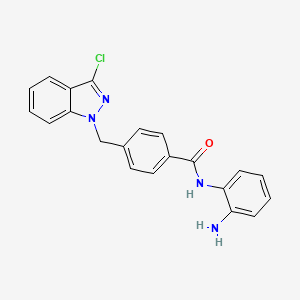
n-(2-Aminophenyl)-4-((3-chloro-1h-indazol-1-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group, a chloro-substituted indazole moiety, and a benzamide structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Chlorination: The indazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Coupling with Benzamide: The chlorinated indazole is then coupled with a benzamide derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro substituent on the indazole ring can be replaced through nucleophilic substitution reactions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide can be compared with other similar compounds, such as:
N-(2-Aminophenyl)-4-((3-bromo-1H-indazol-1-yl)methyl)benzamide: Similar structure but with a bromo substituent instead of a chloro substituent.
N-(2-Aminophenyl)-4-((3-fluoro-1H-indazol-1-yl)methyl)benzamide: Similar structure but with a fluoro substituent instead of a chloro substituent.
N-(2-Aminophenyl)-4-((3-methyl-1H-indazol-1-yl)methyl)benzamide: Similar structure but with a methyl substituent instead of a chloro substituent.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.
Properties
CAS No. |
920315-19-1 |
|---|---|
Molecular Formula |
C21H17ClN4O |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(3-chloroindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17ClN4O/c22-20-16-5-1-4-8-19(16)26(25-20)13-14-9-11-15(12-10-14)21(27)24-18-7-3-2-6-17(18)23/h1-12H,13,23H2,(H,24,27) |
InChI Key |
NWNFDKKYNZBFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


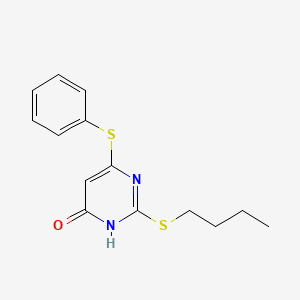
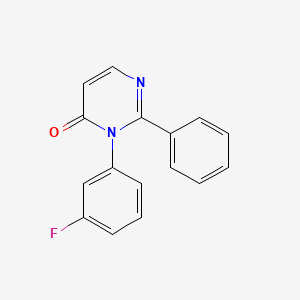
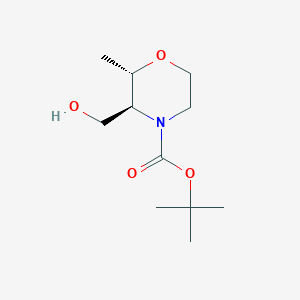
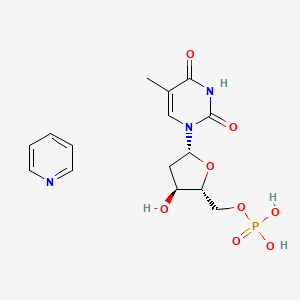
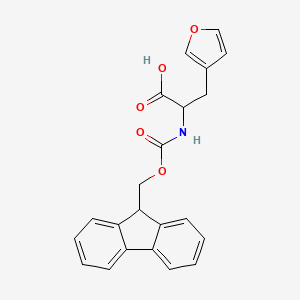
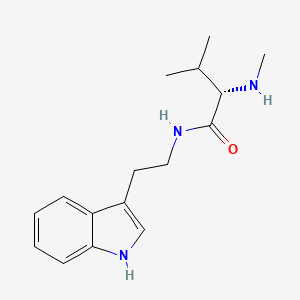
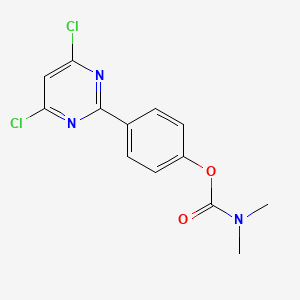
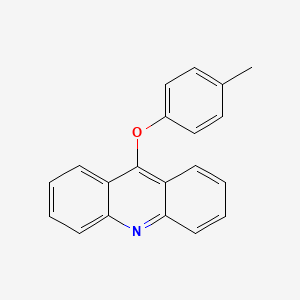
![2-(4-Fluorophenyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B15216488.png)
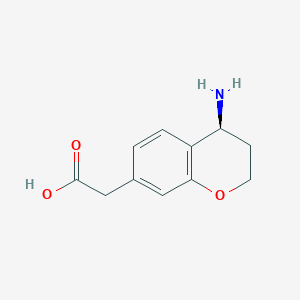
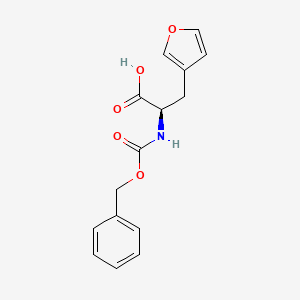
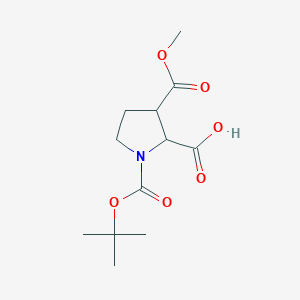
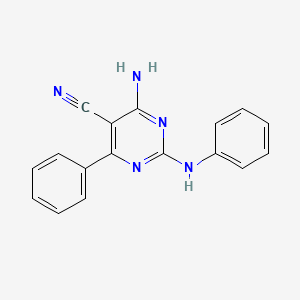
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
